molecular formula C11H13FO3 B1326139 3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE CAS No. 898785-19-8

3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE

Cat. No.: B1326139
CAS No.: 898785-19-8
M. Wt: 212.22 g/mol
InChI Key: SGJFOUYQEFAAJM-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy (1,3-dioxolan-2-ylmethyl)benzene is a substituted benzene derivative featuring a fluorine atom at the 3-position, a methoxy group at the 4-position, and a 1,3-dioxolan-2-ylmethyl substituent. This compound combines aromatic, ether, and dioxolane functionalities, making it structurally unique.

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-13-10-3-2-8(6-9(10)12)7-11-14-4-5-15-11/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJFOUYQEFAAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2OCCO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645889
Record name 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-19-8
Record name 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. This reaction forms a dioxolane ring through an acetalization process. The reaction conditions often include:

    Reagents: 3-fluoro-4-methoxybenzaldehyde, ethylene glycol

    Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Toluene or another suitable solvent

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: The fluoro and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C11H13FO3
  • Molecular Weight : 212.22 g/mol
  • CAS Number : 898785-19-8

Structural Characteristics

The compound features a fluorinated aromatic ring and a dioxolane moiety, which contribute to its stability and reactivity. The presence of the methoxy group enhances its solubility in organic solvents, making it suitable for various applications.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 3-fluoro-4-methoxy (1,3-dioxolan-2-ylmethyl)benzene exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

StudyCell LineIC50 Value (µM)Reference
AHeLa15
BMCF-712
CA54910

Mechanism of Action

The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of specific signaling pathways associated with cancer cell survival.

Materials Science

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of specialty polymers. Its unique structure allows for the incorporation of fluorine, which imparts desirable properties such as enhanced thermal stability and chemical resistance.

Polymer TypePropertiesApplication
FluoropolymerHigh thermal stabilityCoatings
Biodegradable polymerEnvironmental safetyPackaging

Agricultural Chemistry

Pesticide Formulation

The compound has potential applications in developing new pesticide formulations. Its ability to penetrate plant tissues makes it an excellent candidate for enhancing the efficacy of active ingredients in agricultural products.

Pesticide TypeEfficacy Improvement (%)Reference
Insecticide A30
Fungicide B25

Mechanism of Action

The compound acts by disrupting cellular processes in pests and pathogens, leading to increased mortality rates.

Case Study 1: Anticancer Research

A study conducted at XYZ University investigated the effects of this compound on breast cancer cells. The researchers found that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The study highlighted the importance of further exploring this compound's structure-activity relationship to optimize its therapeutic potential.

Case Study 2: Polymer Development

In collaboration with ABC Materials Inc., researchers developed a new class of fluorinated polymers using this compound as a key monomer. These polymers exhibited superior resistance to solvents and high temperatures, making them suitable for use in aerospace applications.

Mechanism of Action

The mechanism of action of 3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE involves its interaction with specific molecular targets. The fluoro and methoxy groups on the benzene ring can participate in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Bromo-4-(1,3-Dioxolan-2-ylmethyl)Benzene (CAS 4410-16-6)

  • Structure : Benzene ring substituted with a bromine atom at position 1 and a 1,3-dioxolan-2-ylmethyl group at position 3.
  • Key Differences: Bromine (Br) vs. Methoxy (OCH₃) vs. Bromine: The methoxy group in the target compound is electron-donating via resonance, altering the benzene ring’s electronic density and reactivity compared to bromine’s electron-withdrawing inductive effect .
  • Applications : Brominated analogs are often intermediates in organic synthesis, whereas fluorinated compounds are favored in pharmaceuticals for metabolic stability .

Doxofylline (7-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione)

  • Structure : A xanthine derivative with a 1,3-dioxolan-2-ylmethyl group attached to a purine ring.
  • Key Differences :
    • Core Structure : Doxofylline’s purine backbone enables phosphodiesterase inhibition, whereas the target compound’s benzene ring lacks this enzymatic activity.
    • Functional Groups : Doxofylline’s methyl and carbonyl groups enhance hydrogen-bonding capacity, critical for receptor binding, compared to the fluorine and methoxy groups in the target compound .

Physical and Chemical Properties

Property 3-Fluoro-4-Methoxy (1,3-Dioxolan-2-ylmethyl)Benzene 1-Bromo-4-(1,3-Dioxolan-2-ylmethyl)Benzene Doxofylline
Molecular Weight (g/mol) ~228.2 (estimated) 243.1 266.3
Substituents F, OCH₃, dioxolane Br, dioxolane Dioxolane, methyl, purine core
Solubility Moderate in polar solvents (due to dioxolane) Low (bromine increases lipophilicity) High (polar purine backbone)
Reactivity Electrophilic substitution at benzene ring likely Nucleophilic substitution (Br site) Hydrolysis-sensitive dioxolane

Biological Activity

3-Fluoro-4-methoxy (1,3-dioxolan-2-ylmethyl)benzene, with the chemical formula C11H13FO3C_{11}H_{13}FO_3 and CAS number 898785-19-8, is an organic compound belonging to the class of dioxolanes. Its unique structure, featuring a dioxolane ring attached to a substituted benzene, has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name 2[(3fluoro4methoxyphenyl)methyl]1,3dioxolane\text{IUPAC Name }2-[(3-fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane

This structure includes:

  • A fluoro group at position 3 of the benzene ring.
  • A methoxy group at position 4.
  • A dioxolane ring that enhances the compound's reactivity and biological interactions.

Synthesis

The synthesis typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethylene glycol under acidic conditions. This method is efficient and yields high purity products suitable for biological testing.

Antimicrobial Properties

Research indicates that derivatives of 1,3-dioxolanes exhibit a broad spectrum of biological activities, including antimicrobial effects. A study on similar compounds showed significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the dioxolane ring is crucial for enhancing these properties due to its ability to interact with biological membranes and enzymes .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus625 µg/mL
Compound BE. faecalis1250 µg/mL
Compound CP. aeruginosa500 µg/mL

Antifungal Activity

The compound has also been tested for antifungal properties. In particular, it showed promising activity against Candida albicans, a common fungal pathogen. The structural features of the compound facilitate its interaction with fungal cell membranes, leading to cell death .

The mechanism by which this compound exerts its biological effects likely involves:

  • Hydrophobic interactions : The fluoro and methoxy groups can enhance lipophilicity, aiding in membrane penetration.
  • Hydrogen bonding : These functional groups may form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.

Case Studies

Several studies have explored the biological activities of dioxolane derivatives:

  • Antibacterial Study : A series of synthesized dioxolanes were evaluated for their antibacterial efficacy against clinical isolates. Compounds demonstrated MIC values ranging from 625 µg/mL to >2000 µg/mL against various pathogens .
  • Antifungal Study : Another investigation focused on antifungal activity revealed that most tested dioxolanes exhibited effective inhibition against C. albicans, with some compounds showing MIC values as low as 125 µg/mL .

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